

LNA-A(Bz) amidite CAS number and specifications

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Compound of Interest

Compound Name: LNA-A(Bz) amidite

Cat. No.: B10857621

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An In-depth Technical Guide to **LNA-A(Bz) Amidite** for Researchers and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) phosphoramidites are a class of nucleic acid analogs that contain a methylene bridge connecting the 2'-oxygen of the ribose sugar to the 4'-carbon. This bridge "locks" the sugar in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This conformational rigidity significantly enhances the binding affinity of LNA-containing oligonucleotides to their complementary DNA or RNA targets. **LNA-A(Bz) amidite** is the benzoyl-protected adenosine building block used in the synthesis of these high-affinity oligonucleotides.

This technical guide provides comprehensive information on the chemical and physical properties of **LNA-A(Bz) amidite**, detailed protocols for its use in oligonucleotide synthesis, and a workflow diagram to illustrate the process. This information is intended for researchers, scientists, and professionals involved in drug development, particularly in the field of antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics.^{[1][2][3][4]}

LNA-A(Bz) Amidite: Core Specifications

The CAS number for **LNA-A(Bz) amidite** is 206055-79-0.^[1] Below is a summary of its key specifications compiled from various suppliers.

| Property | Specification |
|--------------------|--|
| CAS Number | 206055-79-0 |
| Full Chemical Name | 6-N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O,4'-C-methylene-adenosine-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) |
| IUPAC Name | (1R,3R,4R,7S)-3-(6-benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl diisopropylphosphoramidite) |
| Molecular Formula | C48H52N7O8P |
| Molecular Weight | 885.94 g/mol |
| Appearance | White to off-white solid/powder |
| Purity | Typically ≥95% to ≥98% (HPLC) |
| Storage Conditions | Store at -20°C under an inert atmosphere. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. |
| InChI Key | HPIDKMAOZZZGOP-LIUGLABVSA-N |

Experimental Protocols: Oligonucleotide Synthesis

LNA-A(Bz) amidite is compatible with standard automated phosphoramidite chemistry for oligonucleotide synthesis, with minor modifications to the standard protocols. The enhanced stability of the LNA backbone allows for the use of common cleavage and deprotection strategies.

General Synthesis Cycle for LNA Incorporation

The following protocol outlines the key steps for incorporating **LNA-A(Bz) amidite** into a growing oligonucleotide chain on a solid support.

- **DMT Removal (Detritylation):** The 5'-DMT protecting group of the nucleotide bound to the solid support is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
- **Coupling:** The LNA-A(Bz) phosphoramidite is activated by an activating agent (e.g., 5-(ethylthio)-1H-tetrazole, DCI) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
 - **Modification:** A longer coupling time is recommended for LNA amidites compared to standard DNA phosphoramidites. A coupling time of at least 3 minutes is advised to ensure high coupling efficiency.
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps. This is typically achieved using a mixture of acetic anhydride and 1-methylimidazole.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.
 - **Modification:** A prolonged oxidation step is necessary for optimal performance. It is recommended to increase the oxidation time by three-fold compared to standard DNA synthesis protocols.

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

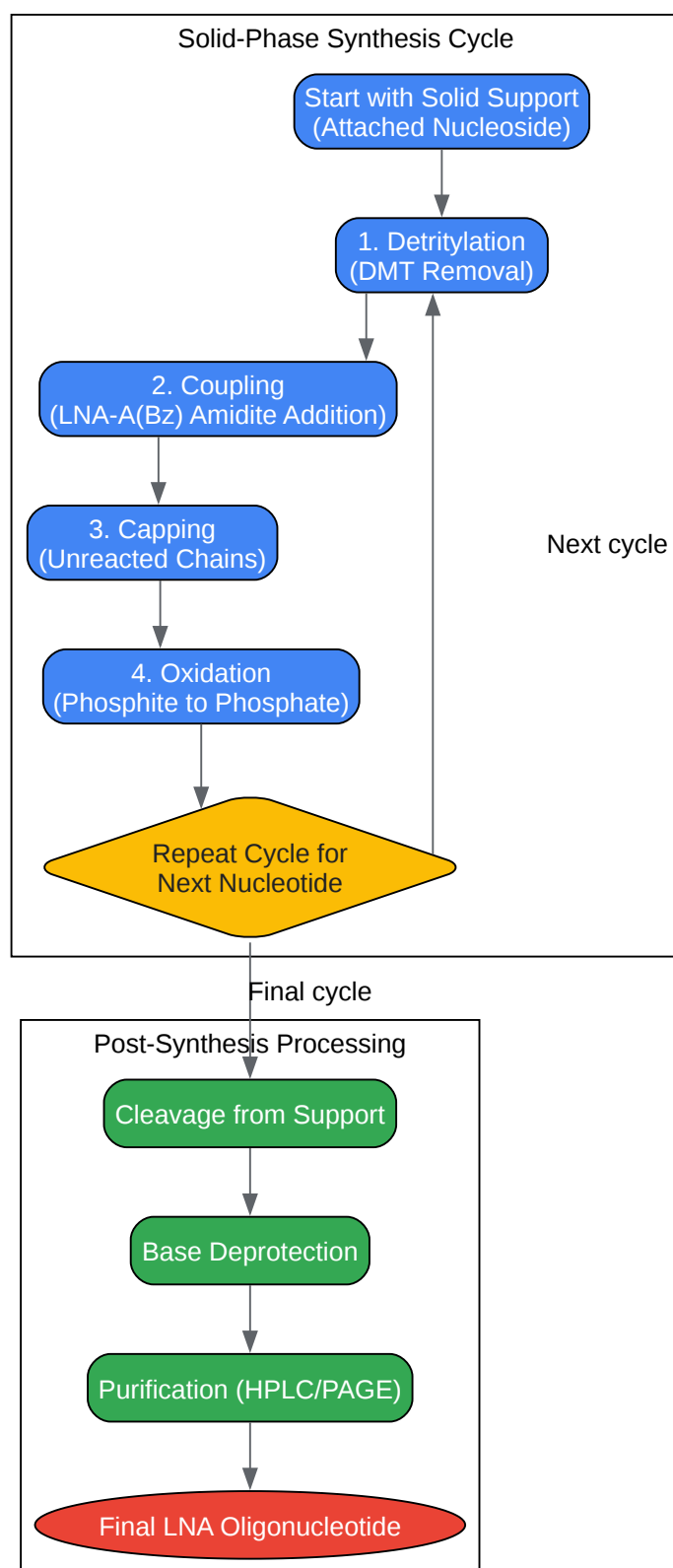
Post-Synthesis Cleavage and Deprotection

- **Cleavage from Solid Support:** After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
- **Base Deprotection:** The same basic solution used for cleavage also removes the protecting groups from the nucleobases (e.g., the benzoyl group from adenine). The stability of the LNA backbone makes it compatible with most common deprotection strategies.

- Purification: The final LNA-containing oligonucleotide is purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). LNA oligonucleotides have similar solubility and handling properties to DNA, making them compatible with established purification techniques.

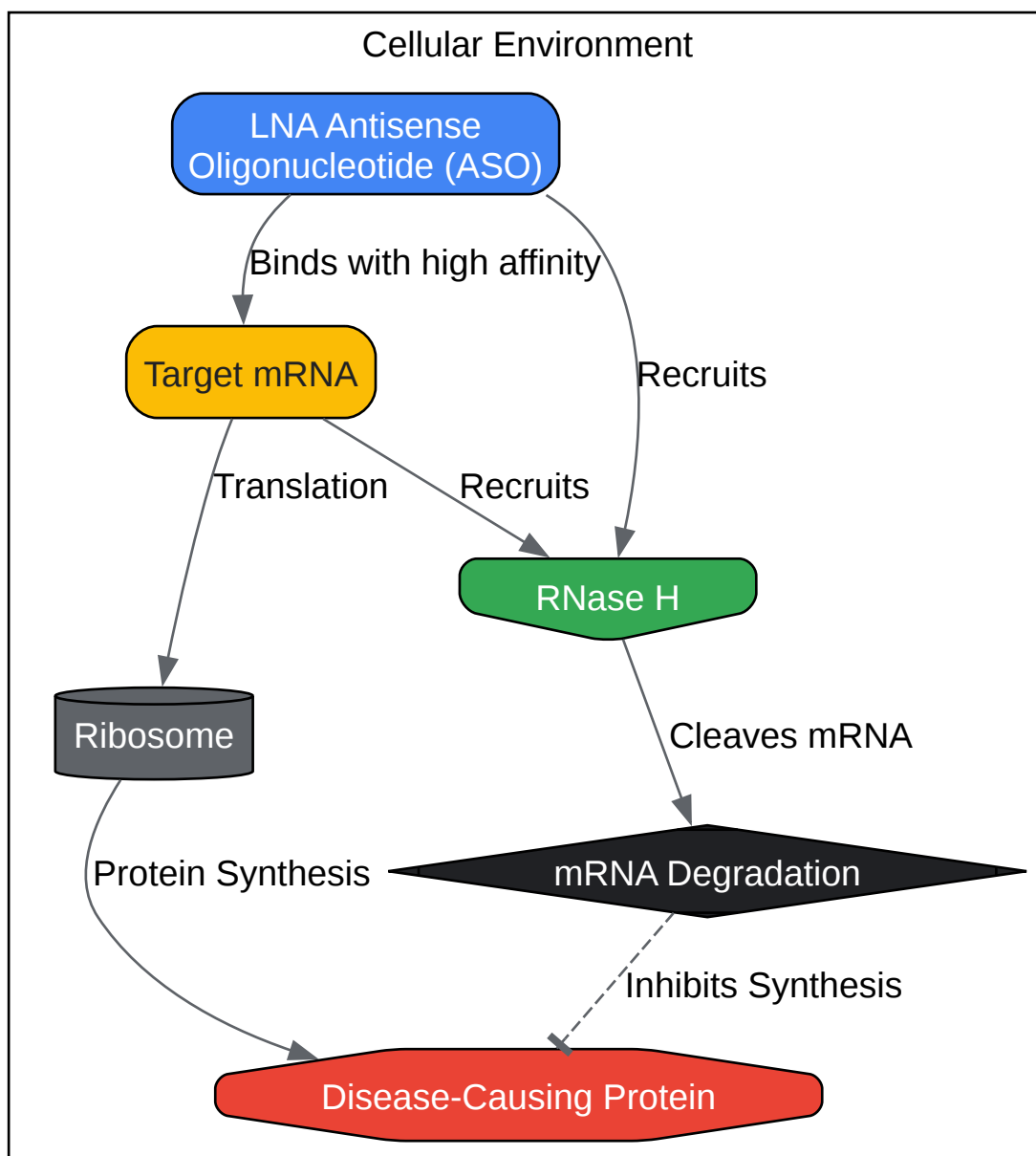
Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for solid-phase oligonucleotide synthesis using **LNA-A(Bz) amidite** and the general mechanism of action for antisense oligonucleotides synthesized with this technology.



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Caption: Automated Solid-Phase Synthesis Workflow for LNA Oligonucleotides.



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Caption: General Mechanism of Action for LNA-based Antisense Oligonucleotides.

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